3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Overview
Description
3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death . In anticancer applications, it can interfere with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares a similar bromophenyl group but has a thiazole ring instead of a thiadiazole ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound contains an isoxazole ring and exhibits different chemical properties and applications.
Uniqueness
3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring provides a versatile platform for further functionalization and exploration in various research areas.
Biological Activity
3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives, including this compound, are known for their broad spectrum of biological activities. They exhibit properties such as antimicrobial, anticancer, antihypertensive, and anti-inflammatory effects. The structural variations in these compounds greatly influence their biological efficacy and mechanism of action .
Anticancer Activity
Numerous studies have reported the anticancer properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown potent cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest:
- Cell Lines Tested : Significant activity has been observed against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
- IC50 Values : Some derivatives show low IC50 values indicating high potency. For example, a related compound demonstrated an IC50 of 0.28 µg/mL against MCF-7 cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
4e | MCF-7 | 0.28 | Apoptosis induction |
4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
4d | NUGC | 0.028 | Apoptotic pathway activation |
Antimicrobial Activity
Thiadiazole derivatives also exhibit notable antimicrobial properties. The interaction with bacterial enzymes is a common mechanism through which these compounds exert their effects:
- Mechanism : Inhibition of biosynthesis of essential bacterial components leads to cell death.
- Broad Spectrum : Active against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by their structural features. Substituents on the aromatic ring can enhance or diminish activity:
- Bromine Substitution : The presence of bromine at the para position has been associated with increased cytotoxicity against cancer cells .
- Electronegativity Effects : Variations in substituents' electronegativity affect the overall biological activity; compounds with electron-withdrawing groups generally show enhanced potency .
Table 2: Influence of Substituents on Biological Activity
Substituent | Activity Type | Effect on Potency |
---|---|---|
4-Bromophenyl | Anticancer | Increased potency |
Electron-withdrawing groups | Antimicrobial | Enhanced activity |
Case Studies
Several case studies have highlighted the effectiveness of this compound and its analogs:
- In Vivo Studies : A study demonstrated the targeting ability of a related compound in tumor-bearing mice models, confirming its potential for selective anticancer therapy .
- Combination Therapies : Research indicates that combining thiadiazole derivatives with other therapeutic agents may enhance efficacy and reduce toxicity through synergistic effects .
Properties
IUPAC Name |
3-(4-bromophenyl)-1,2,4-thiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGWXGNMOHUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656168 | |
Record name | 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153976-85-2 | |
Record name | 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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